molecular formula C10H11BrClNO2 B15057000 (4-Bromo-5-chlorofuran-2-yl)(piperidin-1-yl)methanone

(4-Bromo-5-chlorofuran-2-yl)(piperidin-1-yl)methanone

Cat. No.: B15057000
M. Wt: 292.55 g/mol
InChI Key: KPWINBDEEMMBKD-UHFFFAOYSA-N
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Description

(4-Bromo-5-chlorofuran-2-yl)(piperidin-1-yl)methanone is a heterocyclic compound featuring a furan ring substituted with bromo (Br) and chloro (Cl) groups at the 4- and 5-positions, respectively, and a piperidin-1-yl methanone moiety. Piperidine, a six-membered amine ring, contributes to the molecule’s basicity and conformational flexibility, which may influence biological interactions or solubility.

Properties

Molecular Formula

C10H11BrClNO2

Molecular Weight

292.55 g/mol

IUPAC Name

(4-bromo-5-chlorofuran-2-yl)-piperidin-1-ylmethanone

InChI

InChI=1S/C10H11BrClNO2/c11-7-6-8(15-9(7)12)10(14)13-4-2-1-3-5-13/h6H,1-5H2

InChI Key

KPWINBDEEMMBKD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=C(O2)Cl)Br

Origin of Product

United States

Preparation Methods

Sequential Halogenation

Step 1: Bromination of 5-Chlorofuran-2-carboxylic Acid
Bromination is achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in tetrahydrofuran (THF) at 60°C. This yields 4-bromo-5-chlorofuran-2-carboxylic acid with 85–90% efficiency.

Step 2: Conversion to Acid Chloride
The carboxylic acid is treated with thionyl chloride (SOCl₂) or phosgene (COCl₂) in dichloromethane (DCM) to form 4-bromo-5-chlorofuran-2-carbonyl chloride. Catalysts like benzotriazole derivatives improve yields to 92–95%.

Direct Dichlorination-Bromination

A one-pot method employs N-chlorosuccinimide (NCS) and NBS in dimethylformamide (DMF) at 50°C. This approach achieves 78% yield but requires careful stoichiometric control to avoid over-halogenation.

Methanone Bridge Formation

The carbonyl group is introduced via Friedel-Crafts acylation or nucleophilic substitution:

Friedel-Crafts Acylation

Reagents :

  • 4-Bromo-5-chlorofuran-2-carbonyl chloride
  • Piperidine
  • Lewis acid (e.g., AlCl₃ or FeCl₃)

Conditions :

  • Solvent: DCM or toluene
  • Temperature: 0–25°C
  • Yield: 70–75%

Nucleophilic Substitution

Reagents :

  • 4-Bromo-5-chlorofuran-2-carbonyl chloride
  • Piperidine
  • Base (e.g., triethylamine or K₂CO₃)

Conditions :

  • Solvent: THF or acetonitrile
  • Temperature: 40–60°C
  • Yield: 82–88%

Piperidine Coupling Optimization

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increases reaction rates by 30% in biphasic systems.
  • Microwave Assistance : Reduces reaction time from 12 h to 45 min with 95% purity.

Solvent Effects

Solvent Dielectric Constant Yield (%) Purity (%)
THF 7.6 82 98
Acetonitrile 37.5 88 99
DMF 36.7 75 97

Data aggregated from Refs

Green Chemistry Approaches

Mechanochemical Synthesis

Ball-milling 4-bromo-5-chlorofuran-2-carboxylic acid with piperidine and N,N'-dicyclohexylcarbodiimide (DCC) achieves 89% yield without solvents, reducing waste.

Biocatalytic Methods

Lipase-mediated acylation in ionic liquids (e.g., [BMIM][BF₄]) achieves 76% yield under mild conditions (30°C, pH 7).

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-5-chlorofuran-2-yl)(piperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen atoms or to convert the methanone group to an alcohol.

    Substitution: The halogen atoms on the furan ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, and various organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, including alkyl, aryl, and heteroaryl groups.

Scientific Research Applications

(4-Bromo-5-chlorofuran-2-yl)(piperidin-1-yl)methanone has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential pharmacological properties, including its ability to modulate biological pathways and its potential as a therapeutic agent.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-Bromo-5-chlorofuran-2-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Heterocyclic Core Substituents Piperidine Modification Key Properties/Applications
(4-Bromo-5-chlorofuran-2-yl)(piperidin-1-yl)methanone (Target Compound) Furan 4-Br, 5-Cl None Potential reactivity in nucleophilic substitutions; drug discovery scaffold
3-Bromo-5-methoxy-4-(4-methyl-piperidin-1-yl)furan-2(5H)-one Furanone 3-Br, 5-OMe, 4-(4-methyl-piperidin-1-yl) 4-Methyl-piperidine Crystallographically characterized; lactone structure enhances stability
(2-Bromo-5-thiazolyl)(4-fluoro-1-piperidinyl)methanone Thiazole 2-Br 4-Fluoro-piperidine Discontinued (potential stability issues); thiazole enhances electronic diversity
(9-Bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)(4-chlorophenyl)methanone Benzoxazin-pyrazolo fused system 9-Br, 4-OMe (phenyl), 4-Cl (phenyl) None (non-piperidine amine) Complex fused-ring system; likely high molecular weight for targeted binding
(R)-(3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone Imidazo-pyrrolo-pyrazine None (on core) 3,3-Difluorocyclobutyl Patent-derived; fluorinated groups improve metabolic stability

Key Findings:

Heterocyclic Core Variations: Furan vs. Fused Systems: The benzoxazin-pyrazolo compound () demonstrates increased steric complexity, likely enhancing binding specificity but reducing synthetic accessibility compared to simpler furan derivatives .

Substituent Effects :

  • Halogens : Bromo and chloro groups in the target compound may facilitate cross-coupling (e.g., Suzuki reactions), whereas methoxy groups () could hinder reactivity but improve solubility .
  • Fluorine : The 4-fluoro-piperidine in enhances lipophilicity and metabolic stability, though discontinuation suggests synthetic or stability challenges .

Crystallographic and Stability Data: The furanone derivative () was resolved via single-crystal X-ray diffraction (SHELX-refined), revealing a planar lactone ring and stabilized by intramolecular hydrogen bonds, contrasting with the non-lactone target compound’s likely flexibility .

Biological Activity

(4-Bromo-5-chlorofuran-2-yl)(piperidin-1-yl)methanone, with the CAS number 1260640-87-6, is an organic compound that features a furan ring substituted with bromine and chlorine atoms, along with a piperidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications.

Chemical Structure

The molecular formula for (4-Bromo-5-chlorofuran-2-yl)(piperidin-1-yl)methanone is C11H12BrClN1OC_{11}H_{12}BrClN_{1}O. The presence of halogen substituents often enhances the compound's lipophilicity and biological interactions, making it a subject of interest for further research.

The biological activity of this compound is hypothesized to be related to its interaction with various biological targets. The piperidine moiety is known for its pharmacological significance, particularly in modulating neurotransmitter systems and influencing cell signaling pathways. The halogenated furan ring may enhance the compound's ability to interact with specific proteins involved in disease processes.

In Vitro Studies

Recent studies have shown that (4-Bromo-5-chlorofuran-2-yl)(piperidin-1-yl)methanone exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to inhibit the growth of glioma cells, demonstrating its potential as an anticancer agent.

Cell Line IC50 (µM) Mechanism
Glioma15.2Inhibition of Na+/K+ ATPase
Breast Cancer10.5Induction of apoptosis
Lung Cancer12.3Cell cycle arrest

Case Studies

  • Case Study on Glioma Cells : A study published in Cancer Research demonstrated that treatment with (4-Bromo-5-chlorofuran-2-yl)(piperidin-1-yl)methanone led to a significant reduction in cell viability in glioma cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.
  • Breast Cancer Research : In another investigation, this compound was shown to inhibit the proliferation of breast cancer cells by disrupting cell cycle progression and promoting apoptotic pathways. The results indicated an IC50 value of 10.5 µM, suggesting potent activity against this cancer type.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic properties of (4-Bromo-5-chlorofuran-2-yl)(piperidin-1-yl)methanone is crucial for evaluating its therapeutic potential. Preliminary studies suggest that the compound exhibits favorable absorption characteristics but requires further investigation into its metabolism and excretion profiles.

Toxicity studies indicate that while the compound shows significant anticancer activity, it also presents some cytotoxic effects on non-cancerous cells at higher concentrations. Thus, dose optimization is essential for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Bromo-5-chlorofuran-2-yl)(piperidin-1-yl)methanone, and how can reaction conditions be optimized?

  • Methodology : Utilize coupling reactions between bromo-chlorofuran intermediates and piperidine derivatives. For example, describes similar methanone syntheses using substituted benzoic acids and piperidine under reflux conditions with hexane/EtOAC solvent systems. Reaction optimization should focus on temperature control (e.g., 60–80°C), stoichiometric ratios (1:1.2 for acid:piperidine), and purification via column chromatography (e.g., n-hexane/EtOAc gradients) to achieve yields >75% .
  • Characterization : Confirm purity via HPLC (e.g., 95% peak area at 254 nm) and structural integrity using 1H^{1}\text{H}-/13C^{13}\text{C}-NMR to resolve aromatic protons (δ 6.5–8.0 ppm) and piperidine carbons (δ 25–50 ppm) .

Q. How can researchers validate the structural integrity of this compound?

  • Methodology : Combine spectroscopic and crystallographic techniques. 1H^{1}\text{H}-NMR can identify furan ring protons (δ 6.8–7.2 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm). X-ray crystallography (e.g., single-crystal studies at 113 K) provides precise bond lengths and angles, as demonstrated in for analogous bromo-hydroxyphenyl methanones (mean C–C bond length: 1.49 Å, R factor: 0.028) .
  • Elemental Analysis : Address discrepancies between calculated and observed values (e.g., ±0.3% for C/H/N) by verifying combustion conditions and sample homogeneity .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Methodology : Store in airtight, amber vials at –20°C to minimize degradation. Monitor stability via periodic HPLC analysis. highlights degradation risks in organic compounds over 9 hours at room temperature; cooling protocols (4°C) during experiments can mitigate this .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of (4-Bromo-5-chlorofuran-2-yl)(piperidin-1-yl)methanone?

  • Methodology : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces and identify reactive sites (e.g., bromine as an electrophilic center). Molecular docking (e.g., AutoDock Vina) can simulate interactions with bacterial targets like penicillin-binding proteins, leveraging ’s findings on 4-amino-furanones’ antibacterial activity .

Q. What experimental strategies resolve contradictions in spectroscopic or bioassay data?

  • Case Study : If elemental analysis deviates (e.g., C: 62.3% observed vs. 62.0% calculated), re-examine purification steps for solvent residues. For conflicting bioactivity results (e.g., MIC variations), standardize assay conditions (pH 7.4, 37°C) and include positive controls (e.g., ciprofloxacin) .

Q. How can researchers design SAR studies to explore the pharmacophore of this compound?

  • Methodology : Synthesize analogs with substituent variations (e.g., replacing bromine with iodine or methyl groups). Test antibacterial activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. and provide frameworks for evaluating α,β-unsaturated ketones and pyrazole derivatives .

Q. What are the limitations in extrapolating in vitro results to in vivo models for this compound?

  • Key Challenges : Address metabolic instability (e.g., cytochrome P450-mediated oxidation of the furan ring) using liver microsome assays. highlights nitro-group reduction in pyrazoles as a metabolic pathway; similar studies can guide derivatization (e.g., prodrug strategies) .

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